molecular formula C26H28O14 B606705 Citrifolinoside A CAS No. 350590-52-2

Citrifolinoside A

Cat. No. B606705
M. Wt: 564.496
InChI Key: PPNNIWJAKIMLID-HJZUTWSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrifolinoside A is a biochemical.

Scientific Research Applications

Isolation and Structural Analysis

Citrifolinoside A was isolated from the leaves of Morinda citrifolia, also known as noni. Its structure was established through NMR spectroscopic data. This discovery expanded the understanding of the chemical constituents of Morinda citrifolia (Sang et al., 2001).

Revision of Structural Understanding

Further research led to a revision of the structures of several iridoids from Morinda citrifolia, including Citrifolinoside A. This revision is crucial for accurate identification and potential applications of these compounds in scientific research (Schripsema et al., 2006).

Inhibition of Activator Protein-1 (AP-1)

Citrifolinoside A has been found to significantly inhibit UVB-induced Activator Protein-1 (AP-1) activity in cell cultures. This property could be valuable for research into the cellular response to UV radiation and potential therapeutic applications (Sang et al., 2001).

Bioactivity in Traditional Medicine

In traditional medicine practices, Morinda citrifolia has been used for various therapeutic effects, such as immunostimulatory, antitumor, and antibacterial properties. While this doesn't directly study Citrifolinoside A, understanding the broader bioactivity of Morinda citrifolia can provide context for its compounds, including Citrifolinoside A (Torres et al., 2017).

properties

CAS RN

350590-52-2

Product Name

Citrifolinoside A

Molecular Formula

C26H28O14

Molecular Weight

564.496

IUPAC Name

methyl (1aS,1bS,3'R,4'E,5S,5aS,6R,6aS)-3'-hydroxy-4'-[(4-hydroxyphenyl)methylidene]-5'-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1b,5,5a,6a-tetrahydro-1aH-oxireno[3,4]cyclopenta[1,3-d]pyran-6,2'-oxolane]-2-carboxylate

InChI

InChI=1S/C26H28O14/c1-35-22(33)12-8-36-24(39-25-18(31)17(30)16(29)13(7-27)37-25)15-14(12)19-21(38-19)26(15)20(32)11(23(34)40-26)6-9-2-4-10(28)5-3-9/h2-6,8,13-21,24-25,27-32H,7H2,1H3/b11-6+/t13-,14-,15-,16-,17+,18-,19+,20-,21+,24+,25+,26-/m1/s1

InChI Key

PPNNIWJAKIMLID-HJZUTWSRSA-N

SMILES

COC(C1=CO[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]3[C@@H]1[C@H]4[C@H](O4)[C@]35[C@H](O)/C(C(O5)=O)=C\c6ccc(O)cc6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Citrifolinoside A;  yopaaoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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